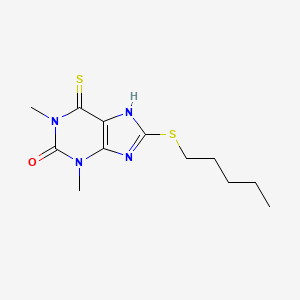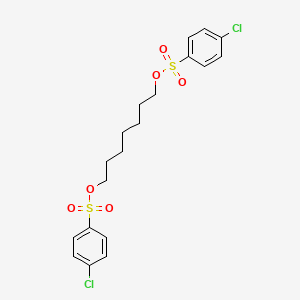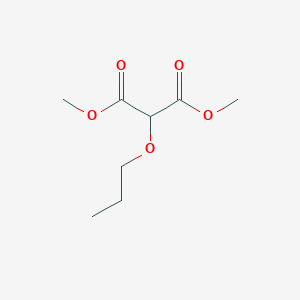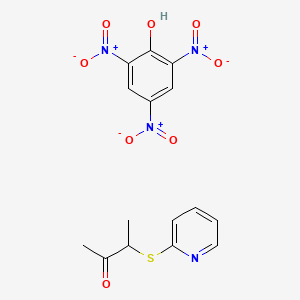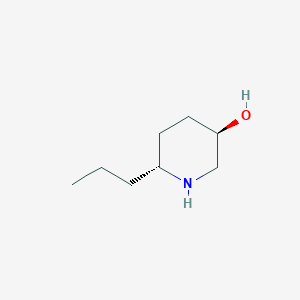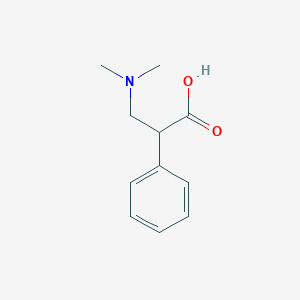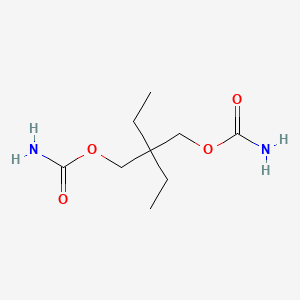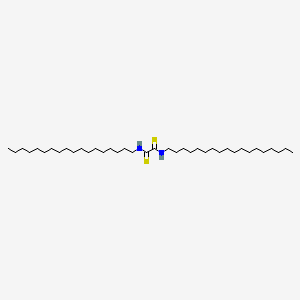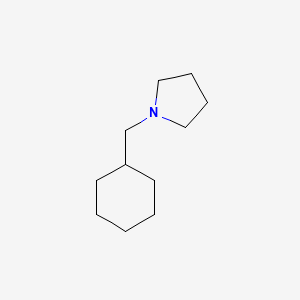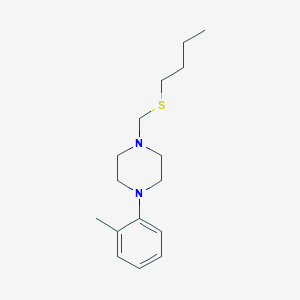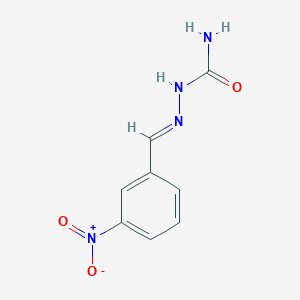
3-Nitrobenzaldehyde, semicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitrobenzaldehyde, semicarbazone is a compound formed by the reaction of 3-nitrobenzaldehyde with semicarbazide. This compound belongs to the class of Schiff bases, which are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 3-nitrobenzaldehyde, semicarbazone typically involves the condensation of 3-nitrobenzaldehyde with semicarbazide hydrochloride in a 1:1 molar ratio in an ethanolic medium . The reaction is carried out under reflux conditions for several hours, followed by cooling and filtration to obtain the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the quality and purity of the final product .
Chemical Reactions Analysis
3-Nitrobenzaldehyde, semicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrobenzoic acid derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Nitrobenzaldehyde, semicarbazone has several scientific research applications:
Mechanism of Action
The biological activity of 3-nitrobenzaldehyde, semicarbazone is primarily attributed to its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, disrupting their normal function and leading to antimicrobial or anticancer effects . The compound’s mechanism of action involves the inhibition of key enzymes and the generation of reactive oxygen species, which can damage cellular components and lead to cell death .
Comparison with Similar Compounds
3-Nitrobenzaldehyde, semicarbazone can be compared with other semicarbazone derivatives, such as:
- 4-Nitrobenzaldehyde, semicarbazone
- 2-Nitrobenzaldehyde, semicarbazone
- Benzaldehyde, semicarbazone These compounds share similar structural features and biological activities but differ in their specific chemical properties and reactivity. The presence and position of the nitro group significantly influence the compound’s reactivity and biological activity, making this compound unique in its specific applications and effects .
Properties
CAS No. |
5346-31-6 |
|---|---|
Molecular Formula |
C8H8N4O3 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
[(E)-(3-nitrophenyl)methylideneamino]urea |
InChI |
InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-2-1-3-7(4-6)12(14)15/h1-5H,(H3,9,11,13)/b10-5+ |
InChI Key |
OOGYRKBIKDXALD-BJMVGYQFSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea](/img/structure/B14735999.png)
